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molecular formula C16H18ClN3O4 B8642542 {2-Butyl-4-chloro-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid CAS No. 114772-03-1

{2-Butyl-4-chloro-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid

Cat. No. B8642542
M. Wt: 351.78 g/mol
InChI Key: GSXCMKWZZYPXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153197

Procedure details

Methyl 2-butyl-5-chloro-1-(4-nitrobenzyl)-imidazole-5-acetate was also prepared by the procedure described in Example 2 Part B from 2-butyl-5-chloro-1-(4-nitrobenzyl)imidazole-5-acetic acid. NMR (200 MHz, CDCl3) δ8.23 (d, 2H, J=10 Hz); 7.20 (d, 2H, J=10 Hz); 5.21 (s, 2H); 3.75 (s, 3H); 3.67 (s, 2H); 2.58 (t of t, 2H, J=7 Hz); 1.32 (q of t, 2H, J=7 Hz); 0.86 (t, 3H, J=7 Hz). Mass Calcd. for C17H20ClN3O4 ; 365.1142. Found 365.1132.
Name
Methyl 2-butyl-5-chloro-1-(4-nitrobenzyl)-imidazole-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-butyl-5-chloro-1-(4-nitrobenzyl)imidazole-5-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[N:9]=[CH:8][C:7](Cl)([CH2:10][C:11]([O:13]C)=[O:12])[N:6]1[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1)[CH2:2][CH2:3][CH3:4].C(C1N=CC([Cl:39])(CC(O)=O)N1CC1C=CC([N+]([O-])=O)=CC=1)CCC>>[CH2:1]([C:5]1[N:6]([CH2:16][C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)[C:7]([CH2:10][C:11]([OH:13])=[O:12])=[C:8]([Cl:39])[N:9]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Methyl 2-butyl-5-chloro-1-(4-nitrobenzyl)-imidazole-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1N(C(C=N1)(CC(=O)OC)Cl)CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
2-butyl-5-chloro-1-(4-nitrobenzyl)imidazole-5-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1N(C(C=N1)(CC(=O)O)Cl)CC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1N(C(=C(N1)Cl)CC(=O)O)CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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